molecular formula C12H17ClN2O B572859 (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol CAS No. 1263286-37-8

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol

Cat. No.: B572859
CAS No.: 1263286-37-8
M. Wt: 240.731
InChI Key: FSVACMCTFSIBDE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol (CAS 1263286-37-8) is a chiral, non-racemic piperazine derivative of significant interest in medicinal chemistry research. This compound features a defined (R) absolute configuration at the carbon atom at position 2 of the piperazine ring, where the hydroxymethyl substituent introduces chirality to the molecule . The molecular formula is C12H17ClN2O, corresponding to a molecular weight of 240.73 g/mol . Piperazine-based scaffolds like this one are recognized as privileged structures in drug discovery due to their ability to interact with multiple pharmacological targets with high affinity and selectivity . Specifically, chiral (piperazin-2-yl)methanol derivatives have demonstrated notable sigma-receptor affinity in biological studies, making them valuable chemical tools for neuroscientific research . Furthermore, structurally related N-benzylpiperazine compounds have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra, highlighting the potential of this chemotype in developing new therapeutic agents for infectious diseases . The compound is characterized by its stereochemical configuration, and its piperazine ring adopts a chair conformation in the crystalline state . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[(2R)-1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVACMCTFSIBDE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1)CO)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677491
Record name {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-37-8
Record name {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Racemic (1-(3-Chlorobenzyl)piperazin-2-yl)methanol

The racemic precursor is prepared by reacting racemic piperazin-2-yl-methanol with 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (K₂CO₃, reflux, 12–24 hours). The nucleophilic substitution at the secondary amine of piperazine proceeds with moderate stereochemical leakage, yielding a 1:1 enantiomeric mixture.

Diastereomeric Salt Formation with (R,R)-Tartaric Acid

The racemic product is treated with (R,R)-tartaric acid in ethanol at 72–74°C, selectively precipitating the (R)-enantiomer as a tartrate salt. Recrystallization in ethanol-methanol mixtures (3:1 v/v) enhances diastereomeric purity, achieving >98% enantiomeric excess (ee) after three iterations.

Key Data:

  • Yield : 41% after recrystallization

  • Optimal Solvent : Ethanol-methanol-water (5:1:0.1 v/v/v)

  • Critical Parameter : Strict temperature control during salt precipitation to avoid co-crystallization of enantiomers.

Stereoselective Alkylation of (R)-Piperazin-2-yl-methanol

This method prioritizes asymmetric synthesis over resolution, leveraging chiral auxiliaries to direct stereochemistry during the benzylation step.

Preparation of (R)-Piperazin-2-yl-methanol

(R)-Piperazin-2-yl-methanol is synthesized via enzymatic resolution of racemic piperazine-2-carbonitrile using lipase B from Candida antarctica in an aqueous-organic biphasic system. The nitrile group is subsequently reduced to a hydroxymethyl moiety using LiAlH₄ in tetrahydrofuran (THF, 0°C to room temperature, 6 hours).

Benzylation with 3-Chlorobenzyl Chloride

The chiral piperazine intermediate is reacted with 3-chlorobenzyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to minimize racemization, followed by gradual warming to room temperature over 12 hours.

Key Data:

  • Yield : 68%

  • Stereochemical Integrity : 96% ee (confirmed by chiral HPLC)

  • Side Products : <2% N,N-dibenzylated byproduct (mitigated by slow addition of benzyl chloride).

Reductive Amination of 3-Chlorobenzaldehyde with Piperazine-2-carbaldehyde

A convergent approach employs reductive amination to couple 3-chlorobenzaldehyde with piperazine-2-carbaldehyde, followed by stereocontrolled reduction.

Formation of the Imine Intermediate

Equimolar quantities of 3-chlorobenzaldehyde and piperazine-2-carbaldehyde are condensed in toluene under Dean-Stark conditions to remove water, forming a cyclic imine. The reaction is catalyzed by p-toluenesulfonic acid (PTSA, 5 mol%) at 110°C for 8 hours.

Stereoselective Reduction with Borane-Tetrahydrofuran Complex

The imine is reduced using borane-THF (1.2 equivalents) at −20°C, followed by quenching with methanol. The (R)-configuration is induced by chiral induction from a pre-existing stereocenter in the piperazine ring, yielding the target alcohol with 89% ee.

Key Data:

  • Overall Yield : 54% (two steps)

  • Optimized Temperature : −20°C (higher temperatures reduce stereoselectivity)

  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:1 v/v).

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Complexity Scalability
Chiral Resolution41%>98% eeModerateIndustrial
Stereoselective Alkylation68%96% eeHighLaboratory
Reductive Amination54%89% eeModeratePilot-scale

Critical Reaction Parameters and Optimization Insights

  • Solvent Choice : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilic substitution rates but may promote racemization. Hydrocarbon solvents (toluene) favor imine formation without side reactions.

  • Temperature Control : Low temperatures (−20°C to 0°C) are critical for preserving stereochemical integrity during reductions and alkylations.

  • Catalyst Loading : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in benzylation steps but require rigorous exclusion of moisture .

Chemical Reactions Analysis

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.

Scientific Research Applications

Psychiatric Disorders

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol has been studied for its potential effects on psychiatric conditions such as anxiety and depression. Research indicates that it exhibits anxiolytic and antidepressant-like effects in preclinical models. Its ability to modulate serotonin and dopamine pathways suggests a promising role in treating mood disorders.

Cancer Treatment

In oncology, this compound has shown promise in enhancing the sensitivity of cancer cells to apoptosis. For instance, studies have indicated that piperazine derivatives can induce mitotic arrest in colon cancer cells by hampering tubulin polymerization. This mechanism highlights its potential use in cancer therapies.

Study on Colon Cancer Cells

A notable study evaluated the effects of piperazine derivatives on HT29 human colon cancer cells. The results demonstrated that these compounds could significantly increase cell death when combined with apoptotic ligands like tumor necrosis factor (TNF), suggesting their utility in enhancing cancer treatment efficacy.

Neuroprotective Effects

Another investigation revealed the neuroprotective properties of piperazine-based compounds, indicating their potential benefits in treating neurodegenerative diseases. This highlights their versatility beyond psychiatric and oncological applications.

Mechanism of Action

The mechanism of action of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in the levels of neurotransmitters like serotonin and dopamine, which are implicated in various psychiatric and neurological disorders .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Key structural analogs include:

Compound Name N-1 Substituent C-2 Group Key Features
(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol 3-Chlorobenzyl Methanol High stereochemical specificity; potential sigma-1 receptor modulation
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol 4-Isopropylbenzyl Cyclohexenol Bulky isopropyl group; additional cyclohexenol moiety for enhanced solubility
(R)-1-(p-Methoxybenzyl)piperazin-2-yl)methanol p-Methoxybenzyl Methanol Methoxy group enhances sigma-1 affinity (Ki = 12.4 nM)
(R)-1-Benzylpiperazin-2-yl)methanol Benzyl Methanol Baseline structure; lower receptor affinity due to lack of electron-withdrawing groups

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 4-isopropylbenzyl analog incorporates a bulky substituent, which may hinder receptor access but improve metabolic stability .

Yield and Purity :

  • The 4-isopropylbenzyl derivative achieved >95% purity after column chromatography .
  • β-Lactam-based syntheses (e.g., methyl (R)-[(S)-piperazin-2-yl]acetate) report "good yields," though exact figures are unspecified .
Pharmacological Activity
  • Sigma-1 Receptor Affinity :
    • The p-methoxybenzyl analog (3d) exhibits the highest sigma-1 affinity (Ki = 12.4 nM) due to optimal electron donation and π-π interactions .
    • The 3-chlorobenzyl analog is hypothesized to have moderate affinity, as chloro substituents may reduce binding compared to methoxy groups but improve selectivity over sigma-2 receptors .
  • Selectivity : Piperazine derivatives with aromatic N-1 substituents generally show >100-fold selectivity for sigma-1 over NMDA, kappa-opioid, and mu-opioid receptors .

Biological Activity

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is a piperazine derivative that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This compound's biological activity is primarily attributed to its interactions with various neurotransmitter receptors, which influence neurotransmission pathways implicated in psychiatric disorders and cancer cell dynamics.

The synthesis of this compound typically involves the reaction of (R)-piperazine with 3-chlorobenzyl chloride. The resulting compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are crucial for its functionalization and application in biological studies .

The biological activity of this compound is largely mediated through its interaction with neurotransmitter receptors. It acts as both an agonist and antagonist at specific receptors, modulating their activities. This modulation can lead to significant changes in neurotransmitter levels, particularly serotonin and dopamine, which are critical in the treatment of conditions such as anxiety, depression, and schizophrenia .

Therapeutic Applications

  • Psychiatric Disorders : Research indicates that this compound exhibits anxiolytic and antidepressant-like effects in preclinical models. Its ability to modulate serotonin and dopamine pathways suggests a potential role in treating mood disorders .
  • Cancer Treatment : The compound has shown promise in cancer research, particularly in enhancing the sensitivity of cancer cells to apoptotic signals. For instance, studies have demonstrated that derivatives of piperazine compounds can induce mitotic arrest in colon cancer cells, suggesting a mechanism that hampers tubulin polymerization .

Case Studies

  • Study on Colon Cancer Cells : A study evaluated the effects of piperazine derivatives on HT29 human colon cancer cells. The results indicated that these compounds could significantly increase cell death when combined with apoptotic ligands like TNF .
  • Neuroprotective Effects : Another investigation into piperazine-based compounds revealed their potential neuroprotective properties, indicating that they may be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

CompoundStructureBiological Activity
(S)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanolEnantiomerDifferent receptor affinity
1-(3-Chlorobenzyl)piperazineLacks hydroxyl groupReduced biological activity
(R)-(1-(4-Chlorobenzyl)piperazin-2-yl)methanolChlorine at different positionVarying therapeutic potential

This table underscores how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the standard synthetic routes for (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol, and how is enantiomeric purity ensured?

The compound is synthesized via nucleophilic substitution between (R)-piperazine and 3-chlorobenzyl chloride in dichloromethane with a base (e.g., NaOH). Purification involves recrystallization or chromatography. Enantiomeric purity is achieved using chiral chromatography or asymmetric catalysis, as stereochemistry critically impacts receptor binding .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • 1H NMR (e.g., δ 8.40 ppm for amine protons, J = 6.0 Hz coupling) .
  • HPLC (retention time ~8.06 min under gradient conditions) .
  • TOF ES+ MS (m/z 240.73 for [M+H]+) .

Q. What preclinical models support its potential in psychiatric disorders?

Studies show anxiolytic/antidepressant effects in rodent models via serotonin (5-HT1A/2A) and dopamine (D2) receptor modulation. Dose-dependent reductions in forced-swim test immobility and elevated plus-maze open-arm exploration validate efficacy .

Q. How does its structure-activity relationship (SAR) compare to analogs?

Critical SAR features:

CompoundStructural DifferenceBiological Impact
(S)-enantiomerOpposite chiralityLower receptor affinity
1-(3-Chlorobenzyl)piperazineNo hydroxyl groupReduced solubility/bioactivity
Chlorine position (3- vs. 4-) alters lipophilicity and target engagement .

Q. What are its solubility and stability profiles under experimental conditions?

Soluble in DMSO, methanol, and dichloromethane. Stability assays recommend storage at –20°C in anhydrous conditions to prevent hydrolysis of the piperazine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective vs. pro-apoptotic effects?

Context-dependent mechanisms:

  • Neuroprotection : Upregulation of BDNF in hippocampal neurons at low doses (1–10 µM) .
  • Pro-apoptotic activity : Synergy with TNF-α in HT29 colon cancer cells (IC50 reduction by 40% at 5 µM) via caspase-3 activation . Methodological recommendation: Use tissue-specific assays (e.g., neuron vs. cancer cell lines) and dose-response profiling.

Q. What strategies optimize its bioavailability for in vivo studies?

  • Prodrug design : Esterification of the methanol group improves blood-brain barrier penetration (e.g., acetate prodrug increases Cmax by 3× in rats) .
  • Nanoformulation : PLGA nanoparticles enhance tumor accumulation in xenograft models .

Q. How does enantiomeric purity impact experimental outcomes in receptor-binding assays?

The (R)-enantiomer shows 10× higher affinity for 5-HT1A receptors (Ki = 12 nM) vs. the (S)-form (Ki = 120 nM). Use chiral HPLC (e.g., Chiralpak AD-H column) to verify purity >99% .

Q. What computational methods predict off-target interactions?

  • Molecular docking : AutoDock Vina simulations identify potential cross-reactivity with histamine H3 receptors (ΔG = –9.2 kcal/mol) .
  • MD simulations : 100-ns trajectories reveal stable binding to dopamine D2 receptors .

Q. How can researchers address batch-to-batch variability in apoptosis assays?

  • Standardization : Use LC-MS to confirm purity >98% and control endotoxin levels (<0.1 EU/mg).
  • Positive controls : Co-treat with staurosporine (1 µM) to validate apoptotic pathways in HT29 cells .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular weight240.73 g/molTOF-MS
LogP2.1HPLC (C18 column)
pKa9.4 (amine)Potentiometric titration

Q. Table 2. In Vitro Bioactivity Data

AssayResultModelReference
5-HT1A bindingKi = 12 nMRadioligand (³H-8-OH-DPAT)
Antiproliferative IC508 µMHT29 colon cancer cells
Neuroprotection EC505 µMPrimary rat neurons (H2O2-induced stress)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.